Thioperamide

Description

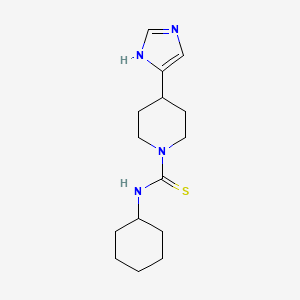

structure given in first source; histamine H3 receptor antagonist

Properties

IUPAC Name |

N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDJDBFONZGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147555 | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106243-16-7 | |

| Record name | Thioperamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106243-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thioperamide's Mechanism of Action on H3/H4 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioperamide is a potent and selective antagonist/inverse agonist of the histamine H3 and H4 receptors.[1][2] This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with these two receptor subtypes. It includes a detailed summary of its binding affinities and functional potencies, outlines the experimental protocols for key assays, and illustrates the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of histamine receptor pharmacology and the development of related therapeutic agents.

Introduction to this compound

Initially developed as a selective H3 receptor antagonist, this compound has been instrumental in elucidating the physiological roles of this receptor.[2][3] It is a piperidine derivative that readily crosses the blood-brain barrier, making it a valuable tool for studying the central nervous system effects of H3 receptor modulation.[1] Subsequent research revealed that this compound also exhibits high affinity for the histamine H4 receptor, where it also acts as an antagonist/inverse agonist. Its dual activity on both H3 and H4 receptors makes it a complex but important pharmacological tool.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound for the H3 and H4 receptors across different species and experimental conditions.

Table 1: this compound Binding Affinities (Ki)

| Receptor Subtype | Species | Radioligand | Ki (nM) | Source |

| H3 | Human (recombinant) | [125I]iodoproxyfan | 25 | |

| H3 | Rat (cortex membranes) | [125I]-IPP | 4.3 ± 1.6 | |

| H3 | Rat (cortex membranes) | [3H]-thioperamide | 1.1 ± 0.3 (high affinity site) | |

| H4 | Human (recombinant) | [3H]histamine | 27 |

Table 2: this compound Functional Activity (IC50/pA2)

| Assay | Species/Cell Line | Measured Effect | Value | Source |

| Eosinophil Shape Change | Human | Inhibition of histamine-induced shape change | IC50 = 1.4 µM | |

| Eosinophil Chemotaxis | Human | Inhibition of histamine-induced chemotaxis | IC50 = 519 nM | |

| Guinea-pig jejunum contraction | Guinea-pig | Antagonism of (R)-alpha-methylhistamine | pA2 = 8.9 ± 0.2 |

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist and an inverse agonist at both H3 and H4 receptors. This means it not only blocks the action of the endogenous agonist, histamine, but also reduces the constitutive activity of these receptors.

Histamine H3 Receptor

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation, or constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an inverse agonist, blocks this constitutive inhibition, leading to an increase in cAMP levels.

The H3 receptor also modulates other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. As a presynaptic autoreceptor, the H3 receptor inhibits the synthesis and release of histamine. As a heteroreceptor, it also inhibits the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. By antagonizing the H3 receptor, this compound increases the release of these neurotransmitters.

H3 Receptor Signaling Pathway

Histamine H4 Receptor

Similar to the H3 receptor, the H4 receptor is also a Gαi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. This compound's inverse agonism at the H4 receptor counteracts this effect. The H4 receptor is highly expressed on immune cells, including eosinophils, mast cells, and T cells, and plays a crucial role in inflammatory responses and chemotaxis. This compound's antagonism of the H4 receptor can block histamine-induced eosinophil shape change and chemotaxis. The H4 receptor is also involved in the regulation of MAPK cascades and intracellular calcium mobilization.

H4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with H3 and H4 receptors.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human or rat H3 or H4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [125I]iodoproxyfan for H3, [3H]histamine for H4).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand will be trapped on the filter.

-

Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This functional assay measures the effect of a compound on the intracellular concentration of cAMP, providing information on its agonist or inverse agonist activity at Gαi/o-coupled receptors.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human or rat H3 or H4 receptor.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and a phosphodiesterase inhibitor like IBMX.

-

Test Compound: this compound.

-

Forskolin (optional): To stimulate adenylyl cyclase and enhance the signal for inverse agonism.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Addition: Remove the culture medium and add the assay buffer containing varying concentrations of this compound.

-

Incubation: Incubate the cells with the compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

(Optional) Forskolin Stimulation: Add a low concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase. Incubate for another 15-30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximum effect.

Conclusion

This compound is a valuable pharmacological tool with a well-characterized mechanism of action as a potent antagonist/inverse agonist at both histamine H3 and H4 receptors. Its ability to modulate multiple signaling pathways and neurotransmitter systems has made it instrumental in advancing our understanding of the roles of these receptors in health and disease. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of histamine pharmacology.

References

The Multifaceted Effects of Thioperamide on Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of thioperamide on the release of key neurotransmitters, including histamine, dopamine, acetylcholine, norepinephrine, GABA, and serotonin. This compound, a potent and selective histamine H3 receptor antagonist/inverse agonist, has been instrumental in elucidating the complex role of the histaminergic system in modulating central nervous system activity. This document details the molecular mechanisms of action, summarizes quantitative data from key studies, provides detailed experimental protocols, and illustrates the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the blockade of histamine H3 receptors. These receptors are predominantly presynaptic, acting as autoreceptors on histaminergic neurons and as heteroreceptors on neurons that release other neurotransmitters.

-

As an H3 Autoreceptor Antagonist: By blocking the inhibitory feedback mechanism on histaminergic neurons, this compound enhances the synthesis and release of histamine.[1][2]

-

As an H3 Heteroreceptor Antagonist: this compound blocks the inhibitory action of histamine on the terminals of non-histaminergic neurons, thereby increasing the release of various other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][3]

-

As an Inverse Agonist: H3 receptors exhibit high constitutive activity, meaning they can signal without an agonist. This compound acts as an inverse agonist, reducing this constitutive activity and further promoting neurotransmitter release.[4]

-

H4 Receptor Antagonism: this compound is also a known antagonist of the histamine H4 receptor, which is primarily involved in inflammatory responses.

Effects on Neurotransmitter Release: A Quantitative Summary

The following tables summarize the quantitative effects of this compound on the release of various neurotransmitters as reported in the scientific literature.

Table 1: Effects of this compound on Histamine Release

| Brain Region | Species | Method | This compound Concentration/Dose | Effect on Histamine Release | Reference |

|---|---|---|---|---|---|

| Mouse Brain | Mouse | Biochemical Assay | 12.5-75.0 mg/kg | Decreased histamine content (indicative of increased release and metabolism) |

| Rat Brain | Rat | Not Specified | Not Specified | Accelerates the release of neuronal histamine | |

Table 2: Effects of this compound on Acetylcholine (ACh) Release

| Brain Region | Species | Method | This compound Concentration/Dose | Effect on ACh Release | Reference |

|---|---|---|---|---|---|

| Rat Entorhinal Cortex Slices | Rat | In Vitro Superfusion | 0.1-1 µM | Enhanced potassium-stimulated release by ~20% |

| Mouse Brain | Mouse | Not Specified | 20 mg/kg (in combination with zolantidine) | Significantly increased choline content | |

Table 3: Effects of this compound on Dopamine (DA) Release

| Brain Region | Species | Method | This compound Concentration/Dose | Effect on DA Release | Reference |

|---|---|---|---|---|---|

| Mouse Striatal Slices | Mouse | In Vitro Superfusion | Not Specified | Abolished the histamine-induced inhibition of dopamine release | |

| Rat Striatum | Rat | In Vivo Microdialysis | 10 µM | Blocked the effect of the H3 agonist immepip, which prevented the D1 agonist-induced reduction in dopamine release |

| Rat Nucleus Accumbens | Rat | Not Specified | Not Specified | Increased methamphetamine-induced dopamine release | |

Table 4: Effects of this compound on Norepinephrine (NE) Release

| Brain Region | Species | Method | This compound Concentration/Dose | Effect on NE Release | Reference |

|---|---|---|---|---|---|

| Rat Hippocampus | Rat | In Vivo Microdialysis | 2 mg/kg (i.p.) or 100 µM (local) | No modification of basal release; prevented H3 agonist-induced reduction |

| Isolated Guinea Pig Hearts | Guinea Pig | Not Specified | 0.3 µmol/L | No effect alone; prevented H3 agonist-induced inhibition of norepinephrine overflow | |

Table 5: Effects of this compound on GABA and Glutamate Release

| Neurotransmitter | Brain Region | Species | Method | This compound Concentration/Dose | Effect on Release | Reference |

|---|---|---|---|---|---|---|

| GABA | Rat Prefrontal Cortex | Rat | In Vivo Microdialysis | 20 mg/kg | Attenuated high potassium-stimulated GABA release | |

| GABA | Rat Striatal Slices | Rat | In Vitro Superfusion | 1 µM | Reversed the H3 agonist-induced inhibition of GABA release |

| Glutamate | Rat Striatal Synaptosomes | Rat | In Vitro Assay | 100 nM | Reversed the H3 agonist-induced inhibition of glutamate release | |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: H3 Receptor Signaling Pathway.

Caption: this compound's Modulation of Neurotransmitter Release.

Experimental Workflows

Caption: In Vivo Microdialysis Workflow.

Detailed Experimental Protocols

The following are generalized protocols for commonly used methods to study the effects of this compound on neurotransmitter release. These should be adapted based on specific experimental goals and available resources.

In Vivo Microdialysis in Rodents

This protocol outlines the steps for measuring extracellular neurotransmitter levels in the brain of a freely moving rodent.

1. Materials and Reagents:

-

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Equipment: Stereotaxic frame, anesthesia machine (e.g., isoflurane), surgical drill, dental cement.

-

Microdialysis Probe: Commercially available or custom-made probe with appropriate membrane length (e.g., 2-4 mm) and molecular weight cutoff (e.g., 20 kDa).

-

Perfusion System: Syringe pump, liquid switch, and tubing.

-

Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and sterile. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.

-

This compound Solution: Dissolve in a suitable vehicle (e.g., saline or aCSF).

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for monoamines and acetylcholine, or with fluorescence detection for amino acids (after derivatization).

2. Protocol:

-

Anesthesia and Surgery: Anesthetize the animal with isoflurane and place it in the stereotaxic frame.

-

Probe Implantation: Drill a burr hole over the target brain region (e.g., prefrontal cortex, striatum, hippocampus) using appropriate stereotaxic coordinates. Slowly lower the microdialysis probe into the brain and secure it to the skull with dental cement.

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

-

Microdialysis Experiment:

-

Connect the probe to the perfusion system and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples every 10-20 minutes for at least one hour.

-

Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.

-

Continue collecting dialysate samples for the desired experimental duration.

-

-

Sample Analysis: Immediately analyze the collected dialysate samples using a validated HPLC method to quantify the neurotransmitter(s) of interest.

-

Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline levels. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes.

In Vitro Brain Slice Superfusion

This protocol describes a method for measuring neurotransmitter release from isolated brain slices.

1. Materials and Reagents:

-

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Tissue Preparation: Vibrating microtome (vibratome), ice-cold oxygenated aCSF.

-

Superfusion System: Superfusion chambers, peristaltic pump, water bath.

-

Radiolabeled Precursors: e.g., [3H]-choline for acetylcholine, [3H]-dopamine for dopamine.

-

Stimulation Solution: aCSF with an elevated potassium concentration (e.g., 15-30 mM KCl).

-

This compound Solution: Dissolve in aCSF.

-

Scintillation Counter and Fluid: For quantifying radioactivity.

2. Protocol:

-

Brain Slice Preparation: Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated aCSF. Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome.

-

Pre-incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour. Then, incubate the slices with the appropriate radiolabeled precursor (e.g., [3H]-choline) for 30-60 minutes.

-

Superfusion: Transfer the slices to the superfusion chambers and perfuse with oxygenated aCSF at a constant flow rate (e.g., 0.5-1 mL/min).

-

Baseline Release: Collect fractions of the superfusate every 2-5 minutes to establish a stable baseline of radioactivity.

-

Stimulation and Drug Application:

-

Introduce this compound into the superfusion medium.

-

Induce neurotransmitter release by switching to the high-potassium aCSF for a short period (e.g., 2-5 minutes).

-

Collect superfusate fractions throughout the stimulation and drug application period.

-

-

Quantification: Determine the amount of radioactivity in each collected fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the fractional release of the radiolabeled neurotransmitter for each sample. Express the stimulated release as a percentage of the total radioactivity in the tissue at the time of stimulation. Compare the effects of this compound to control conditions.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the histaminergic system in the brain. Its ability to modulate the release of a wide array of neurotransmitters underscores the extensive influence of histamine H3 receptors in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the histaminergic system for various neurological and psychiatric disorders.

References

- 1. Effect of R-(-)-alpha-methylhistamine and this compound on in vivo release of norepinephrine in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of neurotransmitter release via histamine H3 heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The histamine H3 receptor antagonist this compound rescues circadian rhythm and memory function in experimental parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

Thioperamide's Role in Memory and Cognition: A Technical Guide

An In-depth Examination of the Histamine H3 Receptor Antagonist/Inverse Agonist in Preclinical Research for Researchers, Scientists, and Drug Development Professionals.

Introduction

Thioperamide, a potent and selective histamine H3 receptor antagonist/inverse agonist, has emerged as a significant pharmacological tool in neuroscience research, particularly in the investigation of cognitive processes. By blocking the autoregulatory H3 receptors, this compound enhances the release of histamine and other key neurotransmitters involved in arousal, attention, and memory, such as acetylcholine and glutamate. This whitepaper provides a comprehensive technical overview of the preclinical evidence supporting this compound's role in memory and cognition. It details the experimental protocols used to evaluate its efficacy, presents quantitative data from key studies in structured tables, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Mechanism of Action

This compound's primary mechanism of action is the blockade of presynaptic histamine H3 receptors, which function as autoreceptors to inhibit histamine synthesis and release in the central nervous system.[1] By acting as an antagonist or inverse agonist at these receptors, this compound disinhibits histaminergic neurons, leading to increased histamine levels in the synaptic cleft.[2] This elevation in histamine enhances neurotransmission at postsynaptic H1 and H2 receptors, which are known to play crucial roles in modulating neuronal excitability, synaptic plasticity, and cognitive functions.[3][4]

Furthermore, H3 receptors also act as heteroreceptors on non-histaminergic neurons, regulating the release of other neurotransmitters vital for memory and learning, including acetylcholine and glutamate.[1] this compound's blockade of these heteroreceptors contributes to a broader neurochemical environment conducive to enhanced cognitive performance. Recent studies have also elucidated its role in downstream signaling cascades, notably the activation of the cAMP response element-binding protein (CREB) pathway, which is critically involved in long-term memory formation and synaptic plasticity. In the context of Alzheimer's disease, this compound has been shown to promote cognitive function by ameliorating neuronal loss and β-amyloid pathology through CREB-mediated autophagy.

Preclinical Evidence in Cognitive Enhancement

A substantial body of preclinical research has demonstrated the cognitive-enhancing effects of this compound in various animal models and behavioral paradigms. These studies have consistently shown its ability to improve different phases of memory, including acquisition, consolidation, and retrieval.

Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model which exhibits hallmark pathologies of the disease including β-amyloid plaques and cognitive deficits, this compound has shown significant therapeutic potential. Administration of this compound has been found to rescue cognitive impairments in these models, as evidenced by improved performance in a range of memory tasks.

Table 1: Effects of this compound in APP/PS1 Mouse Models of Alzheimer's Disease

| Behavioral Test | Animal Model | This compound Dose | Key Findings | Reference |

| Y-Maze Test | 8-month-old APP/PS1 Tg mice | Not specified | Increased spontaneous alternation percentage from 53.92% to 75.28% | |

| Morris Water Maze | 8-month-old APP/PS1 Tg mice | Not specified | Significantly reversed the increased escape latency observed in APP/PS1 mice | |

| Novel Object Recognition | APP/PS1 Tg mice | Not specified | Time spent exploring the novel object was reversed from 52.09% (with autophagy inhibitor) to 67.40% | |

| Neuronal Loss | APP/PS1 Tg mice | Not specified | Increased the number of NeuN+ cells in the hippocampal CA1, CA3, and DG regions from ~68-84% to ~94-97% of wild-type levels | |

| β-Amyloid Plaque Burden | APP/PS1 Tg mice | Not specified | Significantly reduced thioflavin-S-positive plaque area in the hippocampus (from 0.1050% to 0.0704%) and cortex (from 0.1658% to 0.1128%) |

Inhibitory and Passive Avoidance Tasks

Inhibitory and passive avoidance tasks are widely used to assess learning and memory. In these paradigms, animals learn to avoid a location associated with an aversive stimulus. This compound has been shown to dose-dependently enhance memory consolidation in the one-trial step-through inhibitory avoidance task. It has also demonstrated efficacy in reversing amnesia induced by agents like scopolamine and dizocilpine.

Table 2: Effects of this compound in Inhibitory/Passive Avoidance Tasks

| Behavioral Task | Animal Model | This compound Dose | Key Findings | Reference |

| Inhibitory Avoidance | Female C57BL/6J mice | Not specified | Post-training administration facilitated consolidation; pre-retrieval administration improved memory retrieval. | |

| Step-through Inhibitory Avoidance | C57BL/6J mice | 1.25-20 mg/kg | Exerted a dose-dependent facilitative effect on memory consolidation. Reversed scopolamine- and dizocilpine-induced amnesia. | |

| Step-through Passive Avoidance | Senescence-accelerated mice (SAM-P/8) | 15 mg/kg (i.p.) | Significantly improved response latency in aged mice with learning and memory impairment. | |

| Step-through Passive Avoidance | Mice with scopolamine-induced learning deficit | 20 mg/kg | Slightly ameliorated the learning deficit; this effect was significantly enhanced by co-administration of a histamine H2-receptor antagonist. |

Signaling Pathways and Experimental Workflows

The cognitive-enhancing effects of this compound are mediated by complex signaling pathways. A key pathway involves the activation of CREB, a transcription factor crucial for synaptic plasticity and memory.

Caption: this compound's signaling cascade leading to cognitive improvement.

A typical experimental workflow for evaluating the effect of this compound on memory involves several stages, from animal preparation to behavioral testing and data analysis.

Caption: A generalized workflow for preclinical cognitive assessment.

Detailed Experimental Protocols

Morris Water Maze (MWM)

The Morris Water Maze is a widely used test for spatial learning and memory.

-

Apparatus: A circular pool (typically 1.5 m in diameter) filled with opaque water maintained at 20 ± 1°C. A hidden escape platform (10 cm in diameter) is submerged 1.5 cm below the water surface. The pool is located in a room with various distal visual cues.

-

Procedure:

-

Habituation: Mice are handled for several days before the experiment. On the day before training, they are allowed to swim freely in the pool without the platform for 60 seconds.

-

Acquisition Training: Mice undergo 4 trials per day for 5 consecutive days. For each trial, the mouse is placed into the pool at one of four quasi-random starting positions, facing the wall of the tank. The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds. The time to reach the platform (escape latency) and the path length are recorded by a video tracking system.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

-

-

Drug Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes before the first trial of each day during the acquisition phase to assess its effect on learning. To assess effects on consolidation, it is administered immediately after the last trial of each day. For retrieval, it is administered before the probe trial.

Novel Object Recognition (NOR) Test

The NOR test assesses an animal's ability to recognize a novel object in a familiar environment.

-

Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of objects that are different in shape and texture but similar in size and cannot be easily displaced by the mice.

-

Procedure:

-

Habituation: On the first day, each mouse is allowed to freely explore the empty arena for 5-10 minutes.

-

Familiarization/Training (T1): On the second day, two identical objects are placed in opposite corners of the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

-

Test/Recognition (T2): After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A preference for the novel object (discrimination index > 0) indicates successful memory.

-

Drug Administration: this compound is typically administered before the training session to assess its effect on memory acquisition and consolidation, or before the test session to evaluate its impact on retrieval.

Inhibitory/Passive Avoidance Task

This task measures fear-motivated memory.

-

Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild electric foot shock.

-

Procedure:

-

Training (Acquisition): The mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

-

Retention Test: 24 hours later, the mouse is again placed in the light compartment, and the door is opened. The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency to enter the dark compartment is indicative of better memory of the aversive event.

-

-

Drug Administration: To study the effects on consolidation, this compound is administered immediately after the training trial. To assess effects on retrieval, it is given before the retention test.

Conclusion

The extensive preclinical data strongly support the role of this compound as a cognitive enhancer. Its mechanism of action, centered on the disinhibition of the histaminergic system and modulation of other key neurotransmitter systems, provides a solid rationale for its effects on memory and cognition. The consistent positive results in a variety of animal models and behavioral tasks, including those relevant to neurodegenerative diseases like Alzheimer's, highlight the therapeutic potential of targeting the histamine H3 receptor. The detailed experimental protocols and quantitative data presented in this guide offer a robust foundation for further research and development in this promising area of neuropharmacology. Future investigations should continue to explore the long-term efficacy and safety of this compound and other H3 receptor antagonists as potential treatments for cognitive disorders.

References

- 1. Effects of this compound on the cholinergic system and the step-through passive avoidance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. Effects of this compound, a histamine H3-receptor antagonist, on a scopolamine-induced learning deficit using an elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Anti-Inflammatory Properties of Thioperamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioperamide is a potent and selective antagonist of the histamine H3 receptor (H3R) and also exhibits antagonist activity at the histamine H4 receptor (H4R).[1] Initially recognized for its role in modulating histamine release in the central nervous system, a growing body of evidence has illuminated the significant anti-inflammatory properties of this compound. This technical guide provides an in-depth exploration of the mechanisms, experimental evidence, and methodologies related to the anti-inflammatory effects of this compound, with a focus on its potential in neuroinflammatory conditions.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through its interaction with histamine receptors H3 and H4, which are expressed on various immune cells, including microglia and astrocytes in the central nervous system.[2] Its antagonism of these receptors initiates a cascade of downstream signaling events that collectively suppress pro-inflammatory responses and promote a shift towards an anti-inflammatory cellular phenotype.

Histamine Receptor Antagonism

This compound acts as an antagonist/inverse agonist at both H3 and H4 receptors.[3] By blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, this compound increases the synthesis and release of histamine.[1] This elevated histamine can then act on other histamine receptors, contributing to a complex modulatory effect on inflammation. Its direct antagonism of H4 receptors on immune cells, such as eosinophils and mast cells, directly inhibits chemotaxis and the release of inflammatory mediators.[4]

Modulation of Intracellular Signaling Pathways

A crucial aspect of this compound's anti-inflammatory action lies in its ability to modulate key intracellular signaling pathways:

-

CREB (cAMP response element-binding protein) Pathway: this compound has been shown to rescue the phosphorylation of CREB. Activation of the CREB pathway is associated with the transcription of anti-inflammatory genes and plays a role in promoting neuronal survival and neurogenesis.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound suppresses the phosphorylation of the p65 subunit of NF-κB. The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Impact on Glial Cell Phenotype

In the context of neuroinflammation, this compound influences the phenotype of glial cells, particularly microglia and astrocytes:

-

Microglia Polarization: this compound promotes a shift in microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is a critical mechanism for resolving inflammation and promoting tissue repair in the CNS.

-

Astrocyte Reactivity: The compound can induce a phenotypical switch in astrocytes from a reactive A1 state to a more protective A2 state, further contributing to the attenuation of neuroinflammation.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory properties of this compound from various studies.

Table 1: Receptor Binding Affinity and In Vitro Inhibitory Concentrations of this compound

| Parameter | Value | Species/System | Reference |

| Ki (H3 Receptor) | 4.3 ± 1.6 nM | Rat Cortex | |

| 25 nM | Human Recombinant | ||

| Ki (H4 Receptor) | 27 nM | Human Recombinant | |

| IC50 (Eosinophil Shape Change) | 1.4 µM | - | |

| IC50 (Eosinophil Chemotaxis) | 519 nM | - | |

| IC50 (Cortisol Secretion) | 0.20 µM | Bovine Adrenocortical Cells |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Species | Model | Reference |

| ED50 (Histamine Turnover) | 2.0 ± 0.2 mg/kg | Rat | - | |

| 4.8 ± 0.6 mg/kg | Guinea Pig | - | ||

| 2.6 ± 0.3 mg/kg | Mouse | - |

Mandatory Visualization

References

- 1. jpccr.eu [jpccr.eu]

- 2. This compound attenuates neuroinflammation and cognitive impairments in Alzheimer's disease via inhibiting gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H3 receptor antagonist, this compound, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Thioperamide and its Impact on the Sleep-Wake Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of thioperamide, a potent and selective histamine H3 receptor antagonist and inverse agonist, and its significant impact on the regulation of the sleep-wake cycle. By blocking the presynaptic H3 autoreceptors, this compound enhances the release of histamine and other key neurotransmitters involved in arousal, leading to a pronounced increase in wakefulness and a reduction in both NREM and REM sleep. This document consolidates key quantitative data from preclinical studies, details common experimental protocols for evaluating this compound's effects, and provides visual representations of its mechanism of action and experimental workflows.

Introduction

The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in maintaining arousal and cortical activation. Histamine H3 receptors are primarily presynaptic autoreceptors that provide negative feedback on histamine synthesis and release.[1] They also function as heteroreceptors, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[2][3] this compound, as an H3 receptor antagonist/inverse agonist, effectively disinhibits histaminergic neurons, leading to a sustained state of wakefulness.[4][5] This property has made it a valuable pharmacological tool for studying the role of histamine in sleep-wake regulation and a progenitor for the development of novel wake-promoting agents for disorders such as narcolepsy and excessive daytime sleepiness.

Mechanism of Action: Histamine H3 Receptor Signaling

This compound exerts its effects by acting as an antagonist and inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) linked to Gαi/o proteins. In its basal state, the H3 receptor exhibits constitutive activity, tonically inhibiting histamine release.

As an antagonist , this compound blocks the binding of endogenous histamine to the H3 receptor, preventing the feedback inhibition of histamine release.

As an inverse agonist , this compound binds to the H3 receptor and stabilizes it in an inactive conformation, further reducing its basal inhibitory activity and leading to a more robust increase in histamine release.

The downstream signaling cascade initiated by H3 receptor activation (which is blocked by this compound) involves:

-

Inhibition of Adenylyl Cyclase: This leads to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

Modulation of Ion Channels: Activation of H3 receptors can inhibit N-type voltage-gated calcium channels, thereby reducing neurotransmitter release.

-

Activation of MAPK and PI3K/Akt Pathways: H3 receptor stimulation can also influence other signaling cascades involved in cellular processes.

By blocking these pathways, this compound promotes a neurochemical environment conducive to wakefulness.

Quantitative Effects on the Sleep-Wake Cycle

Numerous preclinical studies have quantified the impact of this compound on sleep architecture in various animal models. The consistent finding is a dose-dependent increase in wakefulness at the expense of both NREM and REM sleep.

| Animal Model | Dose (Route) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Duration of Effect | Reference |

| Rat | 1.0-4.0 mg/kg (i.p.) | Increased | Decreased | Decreased | Not specified | |

| Rat | 5 mg/kg (i.p.) | Not specified | Not specified | Not specified | Not specified | |

| Mouse | 10 mg/kg (i.p.) | Increased | Not specified | Not specified | 3 hours | |

| Mouse | 12.5 and 25 mg/kg (i.p.) | Significantly increased locomotor activity | Not specified | Not specified | 1 hour | |

| Cat | Not specified | Long-lasting arousal | Not specified | Not specified | Not specified |

Note: This table is a summary of findings and specific quantitative values (e.g., percentage change) may vary between studies.

Impact on Neurotransmitter Release

This compound's wake-promoting effects are not solely due to increased histamine levels. As an H3 heteroreceptor antagonist, it also facilitates the release of other key neurotransmitters involved in arousal and cognition.

| Neurotransmitter | Brain Region | Effect of this compound | Reference |

| Histamine | Anterior Hypothalamus (Rat) | 3-fold increase in basal release (at 5 mg/kg, i.p.) | |

| Acetylcholine | Cortex and Hippocampus | Enhanced release | |

| Norepinephrine | Cortex | Enhanced release | |

| Dopamine | Not specified | Enhanced release |

Experimental Protocols

The following outlines a typical experimental workflow for assessing the effects of this compound on the sleep-wake cycle in rodents.

Animal Preparation and Surgical Implantation

-

Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Surgery: Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine cocktail) and placed in a stereotaxic frame. For EEG and EMG recordings, stainless-steel screw electrodes are implanted into the skull over the frontal and parietal cortices. EMG electrodes, typically stainless-steel wires, are inserted into the nuchal muscles to record muscle tone. All electrodes are connected to a pedestal which is secured to the skull with dental cement.

-

Recovery: A post-operative recovery period of at least one week is allowed, during which animals are monitored and receive analgesics.

Sleep Recording and Analysis

-

Habituation: Animals are habituated to the recording chambers and tethered to the recording cables for several days before the experiment to minimize stress.

-

Recording: EEG and EMG signals are continuously recorded for a baseline period (e.g., 24 hours) followed by the experimental period after drug administration. Recordings are typically performed during the light phase (the normal sleep period for rodents).

-

Data Acquisition: Signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.

-

Sleep Scoring: The recording is divided into epochs (e.g., 10 or 30 seconds) and manually or semi-automatically scored into three stages:

-

Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.

-

REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).

-

Drug Administration

-

Compound: this compound maleate is typically dissolved in saline.

-

Route of Administration: Intraperitoneal (i.p.) injection is common for systemic effects. Intracerebroventricular (i.c.v.) or direct microinjections into specific brain regions can be used to investigate localized effects.

-

Dosing: A dose-response study is often conducted, with doses typically ranging from 1 to 25 mg/kg for i.p. administration in rodents. A vehicle control (saline) is always included.

In Vivo Microdialysis for Neurotransmitter Measurement

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the hypothalamus or prefrontal cortex).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after this compound administration.

-

Analysis: The concentration of neurotransmitters (e.g., histamine) in the dialysate is quantified using highly sensitive techniques such as high-performance liquid chromatography (HPLC) with fluorometric or electrochemical detection.

Discussion and Future Directions

The evidence overwhelmingly supports the role of this compound as a potent wake-promoting agent, acting through the disinhibition of the brain's histaminergic system. Its ability to increase not only histamine but also other key arousal-related neurotransmitters underscores the therapeutic potential of H3 receptor antagonism for conditions of hypersomnolence.

Future research should focus on:

-

Long-term Efficacy and Safety: While acute administration robustly promotes wakefulness, the effects of chronic this compound administration on sleep homeostasis and potential side effects require further investigation.

-

Translational Studies: While preclinical data are strong, more clinical trials are needed to establish the efficacy and safety of H3 receptor antagonists in human populations with sleep disorders. Pitolisant, a more recent H3 receptor inverse agonist, has already been approved for narcolepsy, paving the way for further development in this class of drugs.

-

Neurobiological Specificity: Further elucidating the specific downstream circuits and neuronal populations that are modulated by the increased neurotransmitter release following this compound administration will provide a more nuanced understanding of its wake-promoting effects.

Conclusion

This compound has been instrumental in defining the role of the histaminergic system in the regulation of the sleep-wake cycle. Its mechanism as a histamine H3 receptor antagonist/inverse agonist leads to a significant and sustained increase in wakefulness by enhancing the release of histamine and other key arousal-promoting neurotransmitters. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and modulate the neurobiology of sleep and wakefulness. The continued exploration of H3 receptor antagonists holds significant promise for the development of novel therapies for sleep disorders characterized by excessive daytime sleepiness.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of selective activation or blockade of the histamine H3 receptor on sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SleepInvestigatoR: a flexible R function for analyzing scored sleep in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Thioperamide's Impact on Synaptic Plasticity and Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioperamide, a potent and selective antagonist/inverse agonist of the histamine H3 and H4 receptors, has emerged as a significant pharmacological tool for investigating the role of the histaminergic system in neuronal function. This technical guide provides an in-depth analysis of this compound's effects on synaptic plasticity, specifically long-term potentiation (LTP), and key neuronal signaling pathways. By acting on presynaptic H3 autoreceptors, this compound enhances the release of histamine and other neurotransmitters, thereby modulating downstream signaling cascades crucial for learning and memory. This document summarizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding of this compound's neuropharmacological profile.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The histaminergic system, a neuromodulatory network originating from the tuberomammillary nucleus of the hypothalamus, plays a critical role in regulating various physiological processes, including wakefulness, cognition, and synaptic plasticity. The histamine H3 receptor, predominantly a presynaptic autoreceptor, tonically inhibits histamine synthesis and release.[1] this compound, by antagonizing this receptor, effectively disinhibits histaminergic neurons, leading to increased histamine levels in the synaptic cleft.[2] This guide explores the downstream consequences of this action on synaptic efficacy and intracellular signaling.

This compound and Synaptic Plasticity

Long-Term Potentiation (LTP)

LTP, a long-lasting enhancement in signal transmission between two neurons, is a primary cellular model for learning and memory. Studies have demonstrated that this compound can significantly enhance LTP in the hippocampus, a brain region critical for memory formation.

One key study investigated the effect of this compound on LTP in the dentate gyrus of rats.[3] The results indicated a significant enhancement of the excitatory postsynaptic potential (EPSP) slope, a measure of synaptic strength, in both the induction and maintenance phases of LTP.[3]

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in the Rat Dentate Gyrus [3]

| Parameter | Control (Saline) | This compound | Statistical Significance |

| Short-Term Potentiation (15-20 min post-HFS) | |||

| % Change in EPSP Slope | 135.4 ± 5.6 | 162.3 ± 7.1 | p < 0.03 |

| Long-Term Potentiation (85-90 min post-HFS) | |||

| % Change in EPSP Slope | 128.9 ± 6.2 | 155.8 ± 8.3 | p < 0.03 |

HFS: High-Frequency Stimulation

Long-Term Depression (LTD)

Long-term depression (LTD) is a form of synaptic plasticity characterized by a long-lasting decrease in synaptic strength. To date, there is a notable lack of specific quantitative data in the published literature detailing the effects of this compound on LTD. Further research is required to fully elucidate the role of H3 receptor antagonism in this form of synaptic plasticity.

Neuronal Signaling Pathways Modulated by this compound

As an inverse agonist at the H3 receptor, which is constitutively active, this compound can significantly influence intracellular signaling cascades even in the absence of endogenous histamine. The H3 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. By blocking this tonic inhibition, this compound can lead to an increase in cAMP and the activation of downstream pathways.

cAMP/PKA Signaling Pathway

The cyclic AMP-dependent protein kinase A (cAMP/PKA) pathway is a critical signaling cascade involved in synaptic plasticity and gene expression. This compound, by removing the inhibitory effect of the H3 receptor on adenylyl cyclase, can lead to an increase in intracellular cAMP levels and subsequent PKA activation. This activation of the cAMP/PKA pathway is believed to contribute to the cognitive-enhancing effects of this compound.

Akt/GSK-3β Signaling Pathway

The Akt/Glycogen Synthase Kinase 3β (Akt/GSK-3β) pathway is another crucial signaling cascade involved in cell survival, proliferation, and synaptic plasticity. Studies have shown that H3 receptor activation can modulate this pathway. As an inverse agonist, this compound can inhibit the H3R-mediated activation of Akt. However, the net effect in a physiological context can be complex, as this compound also increases the release of other neurotransmitters that can influence this pathway.

Table 2: Semi-Quantitative Analysis of this compound's Effect on Akt Phosphorylation

| Treatment | p-Akt Levels (relative to control) |

| H3R Agonist (Immepip) | Increased |

| H3R Agonist + this compound | Inhibition of agonist-induced increase |

Data derived from studies showing this compound's ability to block agonist-induced Akt phosphorylation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a key signaling cascade that regulates a variety of cellular processes, including gene expression, cell proliferation, and synaptic plasticity. While some studies suggest that H3 receptor activation can modulate the MAPK/ERK pathway, there is limited direct quantitative evidence detailing the specific effects of this compound on ERK phosphorylation in the context of synaptic plasticity.

Experimental Protocols

In Vitro Electrophysiology for Long-Term Potentiation (LTP)

This protocol is a generalized procedure based on methodologies reported in studies investigating synaptic plasticity in hippocampal slices.

-

Slice Preparation:

-

Anesthetize and decapitate an adult rat or mouse.

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose.

-

Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer slices to an interface or submerged chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) every 30 seconds for at least 20 minutes.

-

Apply this compound (e.g., 1-10 µM) or vehicle to the perfusion bath for a predetermined period before LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

-

Western Blot Analysis of Signaling Proteins

This is a generalized protocol for analyzing the phosphorylation state of proteins like Akt, GSK-3β, and ERK in neuronal cell cultures or brain tissue homogenates following this compound treatment.

-

Sample Preparation:

-

Treat neuronal cell cultures or brain slices with this compound or vehicle for the desired time.

-

Lyse the cells or tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for protein loading.

-

Quantify band intensities using densitometry software.

-

Conclusion

This compound serves as a valuable pharmacological agent for elucidating the role of the histaminergic system in synaptic plasticity and neuronal signaling. The available evidence strongly indicates that by antagonizing the histamine H3 receptor, this compound enhances LTP in the hippocampus, a process likely mediated through the modulation of key signaling pathways including the cAMP/PKA and Akt/GSK-3β cascades. The lack of data on this compound's effect on LTD highlights an area for future investigation. The detailed methodologies and pathway diagrams provided in this guide are intended to support researchers in designing and interpreting experiments aimed at further unraveling the complex neuropharmacology of this compound and its potential therapeutic applications in cognitive disorders.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 3. Constitutive activity of H3 autoreceptors modulates histamine synthesis in rat brain through the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Thioperamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioperamide is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R) and also exhibits high affinity for the histamine H4 receptor (H4R).[1][2] Its ability to cross the blood-brain barrier has made it a valuable pharmacological tool for studying the role of the central histaminergic system in various physiological processes, including wakefulness, cognition, and neuronal communication.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of chemical modifications on its biological activity. This document summarizes key quantitative data, outlines experimental protocols for assessing compound activity, and visualizes relevant biological pathways and workflows.

Structure-Activity Relationship of this compound

The this compound molecule can be divided into three key regions: the imidazole ring, the piperidine linker, and the N-cyclohexyl-carbothioamide moiety. Modifications in each of these regions have been extensively studied to understand their influence on receptor affinity and selectivity.

The Imidazole Moiety

The imidazole ring is a crucial component for high-affinity binding to the H3 receptor.[4] However, its presence can lead to off-target effects, such as inhibition of cytochrome P450 enzymes, and may limit brain penetration.

-

Substitution on the Imidazole Ring: Methyl substitution on the imidazole ring, as in 5-methylthis compound, has been shown to result in a considerable selectivity for the H3 receptor state recognized by the agonist [3H]Nα-methylhistamine over that recognized by [3H]histamine.

-

Replacement of the Imidazole Ring: Replacement of the imidazole ring with a piperidine moiety generally leads to a significant decrease in H3 receptor antagonist potency. For this compound, this replacement resulted in a 2.7 log unit decrease in the pA2 value. However, for other classes of H3 antagonists, this substitution can be well-tolerated. This highlights that the contribution of the imidazole ring to affinity is dependent on the overall scaffold of the ligand. Non-imidazole antagonists have been developed to improve the pharmacokinetic properties of H3 receptor ligands.

The Piperidine Linker

The piperidine ring serves as a central scaffold, and its integrity is important for maintaining the correct orientation of the other pharmacophoric elements. While less explored than other regions, modifications to this linker can impact affinity. Studies on related compounds suggest that the piperidine ring helps in conferring conformational rigidity, which is favorable for binding to the H3 receptor.

The N-Cyclohexyl-Carbothioamide Moiety

This lipophilic portion of the molecule plays a significant role in receptor affinity.

-

The Thiourea Group: The thiourea group of this compound can be replaced by other basic moieties such as formamidine or S-methylisothiourea without loss of H3 receptor affinity. This modification is often pursued to mitigate the potential hepatotoxicity associated with the thioamide group.

-

The Cyclohexyl Group: The cyclohexyl group can be replaced by other bulky, lipophilic groups to enhance H3 receptor affinity. For instance, replacement with a 1-adamantyl or an exo-2-norbornyl group has been shown to increase affinity. This suggests that a large, hydrophobic substituent in this position is beneficial for interaction with a corresponding hydrophobic pocket in the receptor.

Quantitative Data: Binding Affinities of this compound and its Analogs

The following tables summarize the binding affinities (Ki values) of this compound and selected analogs for the histamine H3 and H4 receptors.

| Compound/Analog | Modification | Receptor | Ki (nM) | Reference |

| This compound | - | human H3 | 25 | |

| This compound | - | human H4 | 27 | |

| This compound | - | rat H3 | 4.3 | |

| N,N'-Dibutyl-[S-[3-(imidazol-4-yl)propyl]isothiourea | Thiourea and cyclohexyl replacement | rat H3 | 1.5 | |

| AQ0145 (N-(1-adamantyl)-N',N'-[3-(4(5)-1H-imidazolyl)pentamethylene] formamidine) | Thiourea and cyclohexyl replacement | rat H3 | High Affinity | |

| 5-Methylthis compound | Methyl substitution on imidazole | rat H3 | High Affinity |

| Compound | human H3R Ki (nM) | human H4R Ki (nM) | Selectivity (H3 vs H4) | Reference |

| This compound | 25 | 43 | ~0.6 | |

| Clobenpropit | ~2-13 fold more potent at H3R | - | H3 selective | |

| Imetit | - | ~2 fold less potent than at H3R | H3 selective | |

| Ciproxifan | ~2-13 fold more potent at H3R | - | H3 selective |

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H3 receptor.

Materials:

-

Membrane Preparation: Membranes from rat cerebral cortex or cells stably expressing the human H3 receptor.

-

Radioligand: [3H]Nα-methylhistamine ([3H]NAMH) or [125I]iodophenpropit.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM this compound or another high-affinity H3 ligand.

-

Test Compounds: Serial dilutions of the compounds of interest.

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B).

Procedure:

-

Incubation: In a final volume of 250 µL, incubate the cell membranes (10-20 µg protein) with the radioligand (e.g., 0.5 nM [3H]NAMH) and various concentrations of the test compound for 60 minutes at 25°C.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Histamine H3 Receptor Inverse Agonism

This assay measures the ability of a compound to increase intracellular cyclic AMP (cAMP) levels by blocking the constitutive activity of the H3 receptor.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

-

Forskolin: To stimulate adenylyl cyclase and increase the assay window.

-

Test Compounds: Serial dilutions of the compounds of interest.

-

cAMP Detection Kit: (e.g., HTRF, LANCE, or ELISA-based kits).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Remove the culture medium and add the test compounds at various concentrations to the cells in assay buffer.

-

Forskolin Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1 µM) to all wells except the basal control.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal effect.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. It exhibits high constitutive activity, meaning it can signal in the absence of an agonist. Activation of the H3 receptor, either by histamine or through its constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This compound, as an inverse agonist, binds to the receptor and stabilizes it in an inactive conformation, thereby blocking this constitutive signaling and leading to an increase in cAMP levels.

Caption: Histamine H3 Receptor Signaling Pathway.

General Workflow for H3 Receptor Ligand Characterization

The characterization of novel ligands for the H3 receptor typically follows a multi-step process, starting with initial binding assays to determine affinity, followed by functional assays to assess efficacy (agonist, antagonist, or inverse agonist activity).

Caption: Workflow for H3 Receptor Ligand Characterization.

Conclusion

The structure-activity relationship of this compound is well-characterized, providing a solid foundation for the rational design of novel histamine H3 and H4 receptor ligands. The key pharmacophoric elements—the imidazole ring, the piperidine linker, and the N-cyclohexyl-carbothioamide moiety—each contribute significantly to the molecule's affinity and selectivity. Future drug development efforts will likely continue to focus on modifying these regions to optimize potency, selectivity, and pharmacokinetic properties, particularly with the aim of developing non-imidazole analogs with improved drug-like characteristics. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field. field.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effects of this compound, a histamine H3 antagonist, on the step-through passive avoidance response and histidine decarboxylase activity in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

Thioperamide: A Technical Guide for Probing the Histaminergic System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioperamide is a potent and selective antagonist of the histamine H3 receptor (H3R) and also exhibits inverse agonist activity at the histamine H4 receptor (H4R). Its ability to readily cross the blood-brain barrier has established it as an invaluable pharmacological tool for elucidating the complex roles of the histaminergic system in both central and peripheral physiological processes. As an H3R antagonist, this compound blocks the presynaptic autoreceptors on histaminergic neurons, leading to enhanced synthesis and release of histamine. This, in turn, modulates the activity of other neurotransmitter systems, including dopamine and acetylcholine.[1][2] Its activity at the H4R, predominantly expressed on immune cells, allows for the investigation of histamine's role in immunomodulation. This guide provides a comprehensive overview of this compound's mechanism of action, presents key quantitative data, details essential experimental protocols for its use, and illustrates the associated signaling pathways, making it an essential resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

The histaminergic system, with its cell bodies originating in the tuberomammillary nucleus (TMN) of the hypothalamus and projecting throughout the brain, is a key regulator of numerous physiological functions, including wakefulness, cognition, and neuroinflammation. This compound, first described in the 1980s, has been instrumental in dissecting the functions of this system. It acts as a competitive antagonist and inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, inhibiting histamine synthesis and release.[3] By blocking this negative feedback loop, this compound effectively increases histaminergic tone in the brain.[4] Furthermore, this compound is a potent antagonist/inverse agonist at the histamine H4 receptor, which is primarily involved in immune responses. This dual activity, combined with its excellent brain penetrance, makes this compound a versatile and powerful research tool.

Mechanism of Action

As an inverse agonist, this compound can reduce the constitutive activity of the H3 receptor, which is often observed with this receptor subtype. This means that even in the absence of the endogenous agonist histamine, this compound can decrease the basal level of receptor signaling.

At the histamine H4 receptor, this compound also acts as an antagonist/inverse agonist. The H4 receptor is also coupled to Gαi/o proteins, and its activation leads to downstream signaling cascades that are crucial in modulating immune cell function, including chemotaxis and cytokine release.

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound at histamine H3 and H4 receptors across various species and experimental conditions.

Table 1: Binding Affinity (Ki) of this compound

| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| H3 | Human | Recombinant | [3H]Nα-methylhistamine | 25 | |

| H4 | Human | Recombinant | [3H]Histamine | 27 | |

| H3 | Rat | Cerebral Cortex | [3H]this compound | 0.80 ± 0.06 | |

| H3 | Rat | Adrenocortical Microsomes | [3H]Histamine | 330 |

Table 2: Functional Potency (IC50) of this compound

| Assay | Species | Tissue/Cell Line | Effect Measured | IC50 (µM) | Reference |

| Cortisol Secretion Inhibition | Bovine | Isolated Adrenocortical Cells | Inhibition of cortisol secretion | 0.20 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study the histaminergic system.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive binding assay to determine the affinity of compounds for the histamine H3 receptor using [3H]-Nα-methylhistamine ([3H]-NAMH) as the radioligand and rat brain membranes.

Materials:

-

Rat brain tissue (e.g., cerebral cortex)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA

-

[3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)

-

This compound (for defining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Homogenization Buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 41,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Homogenization Buffer and centrifuge again.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL. Aliquot and store at -80°C.

-

-

Binding Assay:

-